molecular formula C6H10ClN5O B1525136 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol CAS No. 1220031-01-5

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol

Cat. No.: B1525136
CAS No.: 1220031-01-5
M. Wt: 203.63 g/mol
InChI Key: MSOODBXJEJLCBR-UHFFFAOYSA-N
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Description

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol is a useful research compound. Its molecular formula is C6H10ClN5O and its molecular weight is 203.63 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . It also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes and proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of bacterial cells by disrupting their metabolic processes and inhibiting the synthesis of essential biomolecules. Additionally, it affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to biomolecules such as enzymes and proteins, leading to their inhibition or activation . For example, it can inhibit bacterial enzymes by binding to their active sites, preventing the enzymes from catalyzing their reactions. Additionally, it can activate certain proteins involved in cell signaling pathways, leading to downstream effects on cellular function. Changes in gene expression are also a result of its interaction with transcription factors and DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its activity. Long-term effects on cellular function include sustained inhibition of bacterial growth and prolonged changes in gene expression, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to tissues and organs. Threshold effects have been identified, where a certain dosage is required to achieve the desired antimicrobial effect, while exceeding this dosage can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The effects on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the cell via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity and cellular metabolism.

Properties

IUPAC Name

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN5O/c1-12(2-3-13)6-10-4(7)9-5(8)11-6/h13H,2-3H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOODBXJEJLCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189290
Record name 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220031-01-5
Record name 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol
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